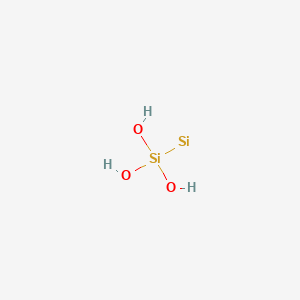
CID 78069403
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78069403 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78069403 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:
Mixing Reactants: The initial step involves mixing the primary reactants, which may include specific organic or inorganic compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformation.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain the pure compound.
In industrial production, the process is scaled up, and additional steps may be included to enhance yield and purity. The use of advanced reactors and continuous flow systems can improve efficiency and consistency in large-scale production.
Chemical Reactions Analysis
CID 78069403 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
CID 78069403 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.
Medicine: Research explores its potential therapeutic effects, including its role as a drug candidate for treating specific diseases.
Industry: this compound is utilized in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of CID 78069403 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications and optimizing its use in research.
Properties
Molecular Formula |
H3O3Si2 |
|---|---|
Molecular Weight |
107.19 g/mol |
InChI |
InChI=1S/H3O3Si2/c1-5(2,3)4/h1-3H |
InChI Key |
VBTQMEINUBXXCZ-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
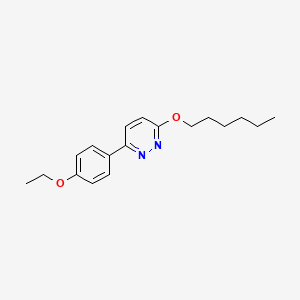
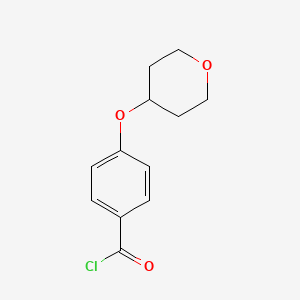


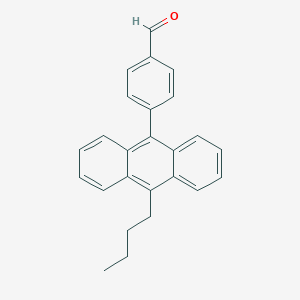
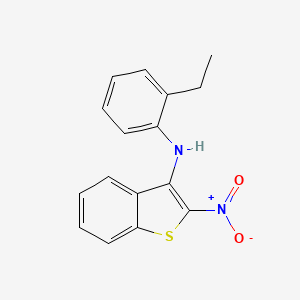

![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)

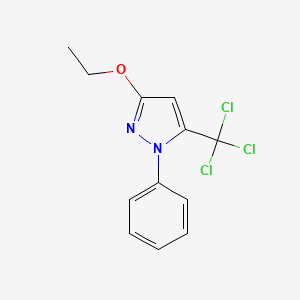
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
